molecular formula C12H9F4NO2S B11643140 methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate

methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate

Cat. No.: B11643140
M. Wt: 307.27 g/mol
InChI Key: JDNJCEPNLOWAEZ-UHFFFAOYSA-N
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Description

Methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate is a synthetic organic compound that features a unique combination of fluorinated and indole moieties. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, combined with the highly electronegative fluorine atoms, makes this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate typically involves the reaction of indole derivatives with fluorinated reagents under controlled conditions. One common method includes the use of a fluorinated propanoate precursor, which is reacted with an indole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving indole derivatives.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate involves its interaction with molecular targets through its indole and fluorinated moieties. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the fluorine atoms can form strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate

Uniqueness

Methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate is unique due to the presence of both the indole ring and multiple fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9F4NO2S

Molecular Weight

307.27 g/mol

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate

InChI

InChI=1S/C12H9F4NO2S/c1-19-10(18)11(13,12(14,15)16)20-9-6-17-8-5-3-2-4-7(8)9/h2-6,17H,1H3

InChI Key

JDNJCEPNLOWAEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)SC1=CNC2=CC=CC=C21

Origin of Product

United States

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